molecular formula C9H12BrN3O B7902055 (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide

Cat. No.: B7902055
M. Wt: 258.12 g/mol
InChI Key: BUAXGAKXMBAPAA-LURJTMIESA-N
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Description

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyridine ring, which can impart specific reactivity and binding properties, making it valuable in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-pyridinemethanol.

    Formation of Intermediate: The brominated pyridine is reacted with an appropriate amine to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyridine ring.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its specific structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-pyridinemethanol: Similar in structure but lacks the amino and propionamide groups.

    (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine: Similar but with different substituents on the pyridine ring.

Uniqueness

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide is unique due to the combination of its brominated pyridine ring and the specific functional groups attached. This combination imparts distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and other research fields.

Properties

IUPAC Name

(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXGAKXMBAPAA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CN=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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